molecular formula C7H7NS B6160444 2-(5-methylthiophen-3-yl)acetonitrile CAS No. 1261747-82-3

2-(5-methylthiophen-3-yl)acetonitrile

Cat. No.: B6160444
CAS No.: 1261747-82-3
M. Wt: 137.2
InChI Key:
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Description

2-(5-methylthiophen-3-yl)acetonitrile is an organic compound with the molecular formula C7H7NS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a nitrile group attached to the acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(5-methylthiophen-3-yl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene. This intermediate can then undergo further reactions to introduce the nitrile group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.

Chemical Reactions Analysis

Types of Reactions

2-(5-methylthiophen-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

2-(5-methylthiophen-3-yl)acetonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-methylthiophen-3-yl)acetonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, though specific pathways would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-acetyl-5-methylthiophene
  • 2-ethyl-5-methylthiophene
  • (5-methylthiophen-2-yl)glyoxal

Uniqueness

The nitrile group, in particular, allows for further functionalization and derivatization, making it a versatile building block in organic synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-methylthiophen-3-yl)acetonitrile involves the reaction of 5-methylthiophene-3-carboxaldehyde with malononitrile in the presence of a base to form 2-(5-methylthiophen-3-yl)acetonitrile.", "Starting Materials": [ "5-methylthiophene-3-carboxaldehyde", "malononitrile", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 5-methylthiophene-3-carboxaldehyde (1 equivalent) and malononitrile (2 equivalents) to a reaction flask.", "Add a base (e.g. sodium hydroxide) to the reaction flask to initiate the reaction.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and then filter the resulting solid.", "Wash the solid with water and dry to obtain 2-(5-methylthiophen-3-yl)acetonitrile as a yellow solid." ] }

CAS No.

1261747-82-3

Molecular Formula

C7H7NS

Molecular Weight

137.2

Purity

0

Origin of Product

United States

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